molecular formula C21H15BrN2O4 B239800 N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide

Cat. No. B239800
M. Wt: 439.3 g/mol
InChI Key: HMSDOYXANIMDNV-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide, also known as BRD0705, is a chemical compound that is widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of benzoxazole derivatives and has been found to exhibit potent anti-inflammatory and analgesic effects.

Mechanism of Action

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide exerts its therapeutic effects by selectively inhibiting the activity of COX-2, which is responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX-2 activity, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide in lab experiments is its potent anti-inflammatory and analgesic effects, which make it an ideal candidate for studying the mechanisms of inflammation and pain. However, one of the limitations of using N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide is its relatively low solubility, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research involving N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide, including:
1. Studying the potential of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide as a therapeutic agent for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
2. Investigating the potential of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide as a novel analgesic agent for the treatment of chronic pain.
3. Exploring the potential of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide as a tool for studying the mechanisms of inflammation and pain.
4. Developing more efficient synthesis methods for N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide to improve its solubility and ease of use in lab experiments.

Synthesis Methods

The synthesis of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide involves a multistep process that begins with the reaction between 3-bromo-4-methoxybenzoic acid and 2-amino-4-bromoanisole to form the intermediate compound. This intermediate is then subjected to a series of reactions involving cyclohexanone, triethylorthoformate, and trifluoroacetic acid to yield the final product.

Scientific Research Applications

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide has been extensively studied in various scientific research fields, including pharmacology, biochemistry, and neuroscience. It has been found to exhibit potent anti-inflammatory and analgesic effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators.

properties

Product Name

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide

Molecular Formula

C21H15BrN2O4

Molecular Weight

439.3 g/mol

IUPAC Name

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide

InChI

InChI=1S/C21H15BrN2O4/c1-27-18-9-6-12(10-15(18)22)20(26)23-13-7-8-17(25)14(11-13)21-24-16-4-2-3-5-19(16)28-21/h2-11,24H,1H3,(H,23,26)/b21-14+

InChI Key

HMSDOYXANIMDNV-KGENOOAVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C/C(=C\3/NC4=CC=CC=C4O3)/C(=O)C=C2)Br

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.